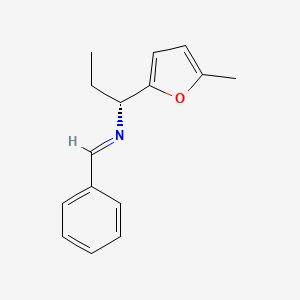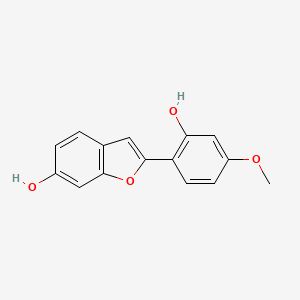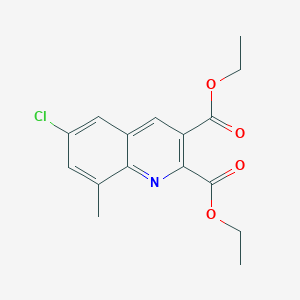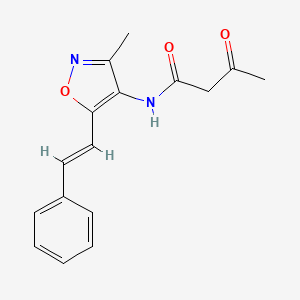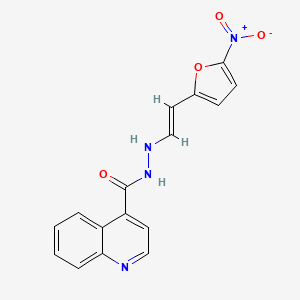
N'-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a nitrofuran group attached to a quinoline ring via a vinyl linkage, and a carbohydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with 2-vinylquinoline-4-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrofuran group can be reduced to an amine or hydroxylamine.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide involves its interaction with cellular components. The nitrofuran group is known to inhibit bacterial enzymes involved in glucose and pyruvate metabolism, leading to the disruption of energy production in bacterial cells . This compound may also interact with DNA, causing damage and inhibiting replication, which contributes to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
N-(5-(Diethylamino)pentan-2-yl)-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carboxamide: Another quinoline derivative with similar structural features.
Uniqueness
N’-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C16H12N4O4 |
|---|---|
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
N'-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carbohydrazide |
InChI |
InChI=1S/C16H12N4O4/c21-16(13-8-9-17-14-4-2-1-3-12(13)14)19-18-10-7-11-5-6-15(24-11)20(22)23/h1-10,18H,(H,19,21)/b10-7+ |
InChI-Schlüssel |
BYYGAZZHTRAAGH-JXMROGBWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NNC=CC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


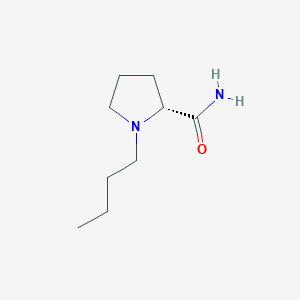
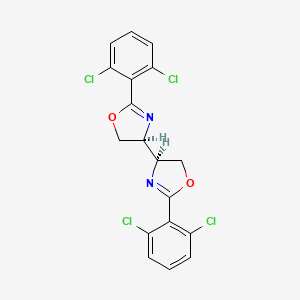
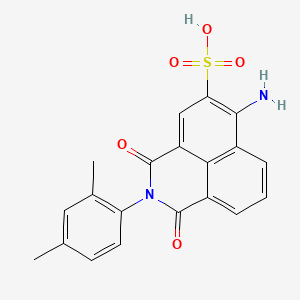
![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)

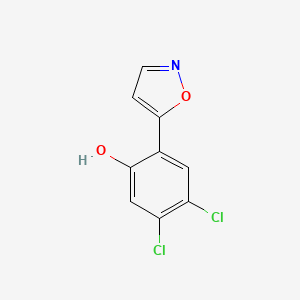
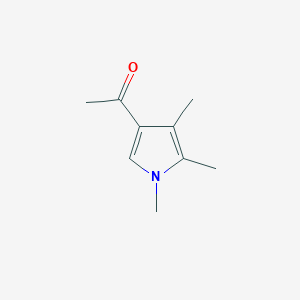
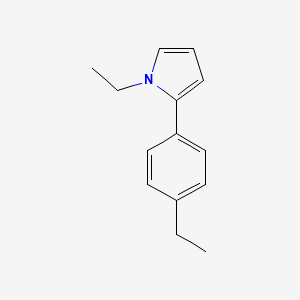
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)
